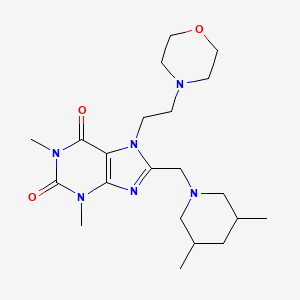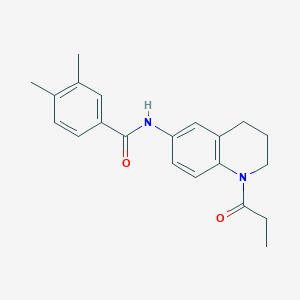
8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, piperidine, and morpholine. The synthetic route may involve:
Alkylation: Introduction of the piperidinyl and morpholinoethyl groups through alkylation reactions.
Methylation: Methylation of the purine core to introduce the dimethyl groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and morpholine moieties.
Reduction: Reduction reactions may target the purine core or the substituent groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the substituent groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe or ligand in biochemical assays.
Medicine
In medicinal chemistry, 8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione may be investigated for its pharmacological properties. It could potentially act as a drug candidate for treating various diseases, depending on its biological activity.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors, altering cellular signaling pathways.
DNA/RNA Interaction: The purine core may interact with nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Uniqueness
What sets 8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione apart is its unique combination of substituents, which may confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, potentially leading to unique pharmacological effects.
Properties
IUPAC Name |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N6O3/c1-15-11-16(2)13-26(12-15)14-17-22-19-18(20(28)24(4)21(29)23(19)3)27(17)6-5-25-7-9-30-10-8-25/h15-16H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRWELKYFJBPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC3=C(N2CCN4CCOCC4)C(=O)N(C(=O)N3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B6499785.png)

![2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B6499814.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6499817.png)
![4-chloro-3-methyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B6499820.png)
![2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanol](/img/structure/B6499835.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B6499839.png)
![2-{3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6499843.png)
![3-ethyl-8-[4-(trifluoromethyl)benzenesulfonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6499850.png)
![N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6499852.png)
![2-cyclohexyl-3-[(furan-2-yl)methyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499859.png)
![7-[(3-chlorophenyl)methyl]-8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499864.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6499872.png)
![3-benzyl-2-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6499880.png)
